molecular formula C20H21ClN2O5 B11247477 methyl 2-amino-4-(2-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

methyl 2-amino-4-(2-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B11247477
M. Wt: 404.8 g/mol
InChI Key: WJWOUMGJSUZBMY-UHFFFAOYSA-N
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Description

This compound belongs to the pyrano[3,2-c]pyridine family, characterized by a fused bicyclic core with a pyran ring and a pyridine moiety. Key structural features include:

  • Position 4: 2-Chlorophenyl substituent, introducing steric bulk and electronic effects via the ortho-chloro group.
  • Position 6: 2-Methoxyethyl chain (–CH₂CH₂OCH₃), contributing flexibility and polarity.
  • Position 7: Methyl group (–CH₃), influencing steric hindrance.
  • Position 3: Methyl ester (–COOCH₃), critical for solubility and reactivity.

Synthetic routes typically involve cyclocondensation of substituted pyridine precursors with chloroacetyl chloride or similar electrophiles . The compound’s structural complexity necessitates advanced characterization techniques, including X-ray crystallography (via SHELX ) and NMR spectroscopy.

Properties

Molecular Formula

C20H21ClN2O5

Molecular Weight

404.8 g/mol

IUPAC Name

methyl 2-amino-4-(2-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate

InChI

InChI=1S/C20H21ClN2O5/c1-11-10-14-16(19(24)23(11)8-9-26-2)15(12-6-4-5-7-13(12)21)17(18(22)28-14)20(25)27-3/h4-7,10,15H,8-9,22H2,1-3H3

InChI Key

WJWOUMGJSUZBMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3Cl)C(=O)N1CCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(2-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[3,2-c]pyridine core, followed by the introduction of the amino, chlorophenyl, methoxyethyl, and methyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

Synthesis of the Compound

The synthesis of methyl 2-amino-4-(2-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. The compound can be synthesized through the condensation of appropriate starting materials, followed by cyclization and functional group modifications. Specific methodologies may include:

  • Refluxing with suitable solvents to facilitate reactions.
  • Use of catalysts to enhance reaction rates and yields.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related pyridine derivatives. For instance, compounds derived from pyrano[3,2-c]pyridines have shown promising activity against various cancer cell lines, including triple-negative breast cancer (TNBC) models .

Anti-inflammatory Properties

Compounds similar to this compound have been evaluated for anti-inflammatory effects. Studies suggest that these compounds may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Neuroprotective Effects

There is emerging evidence that pyridine derivatives can exhibit neuroprotective properties. These compounds may help in mitigating neurodegeneration by reducing oxidative stress and inflammation in neural tissues.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of pyrano[3,2-c]pyridine derivatives:

StudyFindings
Queiroz et al. (2021)Identified antitumor effects against TNBC cell lines with significant growth inhibition observed at low concentrations.
MDPI Review (2024)Summarized synthetic methodologies and biological activities of chromeno[3,2-c]pyridines.
Anti-inflammatory Study (2023)Demonstrated dual inhibition of COX and LOX enzymes by pyrrole derivatives, suggesting potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(2-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Source
Target Compound 4: 2-Cl-C₆H₄; 6: –CH₂CH₂OCH₃ Not reported Not reported Anticipated: NH₂ (~3400 cm⁻¹), C=O (~1700 cm⁻¹) Synthesis
Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate (3z) 4: 4-OCH₃-C₆H₄; 6: –H 241–243 62 IR: 3360 (NH), 1702 (C=O); ¹H NMR: δ 3.74 (OCH₃)
Methyl 2-amino-6-benzyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate (3aa) 4: 4-OCH₃-C₆H₄; 6: –CH₂C₆H₅ 193–194 59 ¹H NMR: δ 4.66 (CH₂Ph), 7.16–7.57 (Ar–H)
2-Amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4: 4-Cl-C₆H₄; 6: –CH₂(3-pyridinyl); 3: –CN Not reported Not reported SMILES: C22H17ClN4O2; Anisotropic displacement ellipsoids (ORTEP)
2-Amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4: Substituted aryl; 3: –CN Not reported Not reported IR: 3406 (NH), 2191 (CN)

Key Comparative Insights:

Substituent Effects on Reactivity and Solubility: The 2-chlorophenyl group (target compound) introduces stronger electron-withdrawing effects compared to the 4-methoxyphenyl group in 3z . The 2-methoxyethyl chain (target) enhances hydrophilicity relative to the benzyl group in 3aa, which may improve aqueous solubility .

Hydrogen-Bonding Networks: The amino (–NH₂) and ester (–COOCH₃) groups in the target compound facilitate hydrogen bonding, similar to 3z and 3aa . However, the ortho-chloro substituent may sterically hinder intermolecular interactions compared to para-substituted analogs .

Crystallographic Behavior: Compounds like 3z and 3aa form stable crystals due to planar pyrano[3,2-c]pyridine cores and π-π stacking of aryl groups. The target compound’s 2-chlorophenyl group may induce non-planar conformations, altering crystal packing .

Synthetic Yields: Yields for 3z–3ab (59–66%) suggest moderate efficiency for pyrano[3,2-c]pyridine syntheses. The target compound’s yield is unreported but likely comparable if similar reaction conditions (e.g., DMF, room temperature) are used .

Biological Implications :

  • While biological data for the target compound are absent, analogs like 3aa and 3ab (with lipophilic benzyl/phenethyl groups) may exhibit enhanced membrane permeability compared to the target’s polar 2-methoxyethyl chain .

Biological Activity

Methyl 2-amino-4-(2-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a compound belonging to the pyrano[3,2-c]pyridine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings.

Chemical Structure and Synthesis

The compound can be synthesized through various methods involving multi-component reactions (MCRs) that facilitate the formation of complex heterocyclic structures. The synthesis typically involves the reaction of substituted phenols with appropriate pyridine derivatives under catalytic conditions.

Biological Activities

1. Antimicrobial Activity
Research indicates that pyrano[3,2-c]pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds within this class have shown effectiveness against a range of bacterial strains including Escherichia coli and Staphylococcus aureus. In a study evaluating various derivatives, this compound demonstrated potent antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

2. Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Its structural motifs are associated with inhibition of cancer cell proliferation. For example, derivatives related to this compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's mechanism may involve the induction of apoptosis and cell cycle arrest .

Cell Line IC50 (μM) Reference
MCF-727.3
HCT-1166.2

3. Anti-inflammatory Activity
Anti-inflammatory properties have also been attributed to this class of compounds. Studies suggest that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in vitro and in vivo models .

Case Studies

Several case studies highlight the biological efficacy of pyrano[3,2-c]pyridine derivatives:

  • Study on Antimicrobial Efficacy : A study evaluated a series of pyrano[3,2-c]pyridine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that methyl 2-amino derivatives exhibited significant antibacterial activity with MIC values ranging from 10 to 50 μg/mL .
  • Cytotoxicity Assessment : In another study assessing cytotoxicity against various cancer cell lines, methyl 2-amino derivatives were found to significantly inhibit cell growth with IC50 values indicating potential as anticancer agents .

Q & A

Q. What synthetic routes are most effective for synthesizing this compound, and how can intermediates be optimized?

The compound's fused pyrano-pyridine core suggests multi-step synthesis involving cyclization and functionalization. A plausible route involves:

  • Biginelli-like multicomponent reactions to assemble the dihydropyridine scaffold, as seen in structurally similar compounds .
  • Post-cyclization modifications , such as introducing the 2-chlorophenyl and 2-methoxyethyl groups via nucleophilic substitution or cross-coupling reactions.
  • Optimization of intermediates using Design of Experiments (DoE) to evaluate parameters like temperature, solvent polarity, and catalyst loading. Flow chemistry techniques (e.g., continuous-flow reactors) can enhance reproducibility and scalability .

Q. How can the compound's stereochemistry and purity be validated?

  • X-ray crystallography is critical for confirming stereochemistry, as demonstrated for analogous pyrano-pyridine derivatives .
  • Chiral HPLC or NMR spectroscopy (e.g., using chiral shift reagents) can assess enantiomeric excess.
  • Mass spectrometry (HRMS) and elemental analysis verify molecular weight and purity .

Q. What are the key physicochemical properties relevant to its solubility and stability?

  • LogP calculations (via software like MarvinSketch) predict lipophilicity, influenced by the 2-methoxyethyl and methyl groups.
  • pH-dependent stability studies (e.g., in simulated gastric fluid) should be conducted, as the ester and amide groups may hydrolyze under acidic/basic conditions .
  • Thermogravimetric analysis (TGA) evaluates thermal stability for storage and handling .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 2-chlorophenyl vs. 4-chlorophenyl) influence biological activity?

  • Comparative SAR studies with analogs (e.g., 4-chlorophenyl derivatives ) can isolate substituent effects.
  • Docking simulations against target proteins (e.g., kinases or GPCRs) may reveal steric/electronic interactions. For example, the 2-chlorophenyl group could enhance binding via hydrophobic pockets .
  • In vitro assays (e.g., enzyme inhibition or cell viability) should correlate structural variations with activity trends .

Q. How can conflicting data on reaction yields or byproduct formation be resolved?

  • Mechanistic studies (e.g., trapping intermediates via LC-MS) identify side reactions, such as ester hydrolysis or ring-opening .
  • Statistical modeling (e.g., response surface methodology) optimizes reaction conditions to minimize byproducts .
  • In situ monitoring (e.g., FTIR or Raman spectroscopy) tracks real-time progress in flow reactors .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

  • Asymmetric catalysis : Chiral ligands (e.g., BINOL derivatives) in key cyclization steps can improve enantioselectivity .
  • Crystallization-induced dynamic resolution purifies enantiomers via selective crystal growth .
  • Process analytical technology (PAT) ensures quality control during scale-up, such as inline UV monitoring .

Q. How can metabolic stability and toxicity be predicted early in development?

  • In vitro microsomal assays (e.g., liver microsomes) assess oxidative metabolism, particularly of the methoxyethyl group .
  • CYP450 inhibition screening identifies potential drug-drug interactions.
  • Computational ADMET models (e.g., SwissADME) prioritize analogs with favorable profiles .

Data Contradictions and Mitigation

  • Discrepancies in melting points or spectral data may arise from polymorphic forms or solvate formation. Use differential scanning calorimetry (DSC) and variable-temperature NMR to resolve .
  • Conflicting biological activity reports require standardized assay protocols (e.g., consistent cell lines or incubation times) .

Methodological Recommendations

  • Collaborate with crystallographers for unambiguous structural confirmation .
  • Adopt flow chemistry for reproducible, high-yield syntheses .
  • Leverage open-access databases (e.g., PubChem ) for benchmarking against analogs.

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